3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate
Description
3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate is a pyrrolidine-substituted phenol derivative formulated as a citrate salt to enhance its physicochemical properties, particularly solubility. The base compound, 3-(1-Methyl-2,3-dipropyl-3-pyrrolidinyl)phenol (CAS 1505-37-9, C₁₇H₂₇NO), features a phenol group attached to a pyrrolidine ring with methyl and dipropyl substituents . The citrate salt form introduces citric acid as a counterion, likely improving bioavailability for pharmaceutical or industrial applications.
Properties
CAS No. |
64047-89-8 |
|---|---|
Molecular Formula |
C22H33NO8 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(1,3-dipropylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H25NO.C6H8O7/c1-3-8-16(9-11-17(13-16)10-4-2)14-6-5-7-15(18)12-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,12,18H,3-4,8-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
DZWBXUZKTNVHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dipropylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,3-dipropylamine and suitable aldehydes or ketones.
Attachment of the Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Addition of the Tricarboxylate Moiety: The tricarboxylate group is added via esterification or amidation reactions, using reagents like citric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially converting it to a more saturated form.
Substitution: The phenol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(1,3-Dipropylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring may interact with hydrophobic pockets. The tricarboxylate moiety can chelate metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Phenol vs.
- Esterification (CAS 1505-30-2): Acetate esterification masks the phenol’s hydroxyl group, increasing lipophilicity and enabling prodrug strategies for controlled release .
- Citrate Salt Formation: The citrate salt of the base phenol introduces ionizable carboxyl groups, significantly enhancing aqueous solubility compared to the free base. This is critical for drug delivery systems requiring rapid dissolution .
Hypothesized Pharmacokinetic and Physicochemical Properties
- Solubility : The citrate salt is expected to exhibit superior water solubility (>100 mg/mL) compared to the free base (<1 mg/mL) due to ionic interactions.
- Stability : Esterified derivatives (e.g., CAS 1505-30-2) may hydrolyze under physiological conditions, whereas the citrate salt’s ionic nature could improve shelf-life stability.
- Bioavailability : Methoxy-substituted analogs (CAS 1507-69-3) may demonstrate higher passive diffusion across biological membranes, while the citrate salt’s solubility favors rapid absorption in hydrophilic environments.
Biological Activity
3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- CAS Number : [Not available in the search results]
- IUPAC Name : 3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate
Biological Activity Overview
Research has indicated that 3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate exhibits various biological activities, primarily focusing on its potential as an antitumor agent and its effects on neurotransmitter systems.
Anticancer Activity
Recent studies have evaluated the compound's cytotoxic effects on cancer cell lines. For instance, a study demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with lower toxicity observed in normal cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing healthy cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | High cytotoxicity |
| Normal Cells | >50 | Low cytotoxicity |
Neurotransmitter Modulation
The compound has also been investigated for its effects on neurotransmitter systems. It is believed to act as a modulator of dopamine and serotonin receptors, which may contribute to its potential therapeutic effects in neurological disorders .
The biological activity of 3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound shows affinity for various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancerous cells .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of 3-(1,3-Dipropyl-3-pyrrolidinyl)phenol citrate against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent response in inhibiting cell growth.
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of the compound. It was found to enhance serotonin levels in animal models, suggesting potential applications in treating depression or anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
